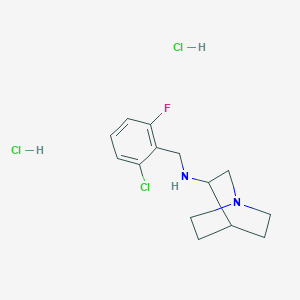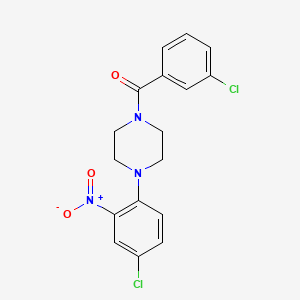![molecular formula C17H13FN4O5 B4165401 N'-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-nitrobenzohydrazide](/img/structure/B4165401.png)
N'-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-nitrobenzohydrazide
Vue d'ensemble
Description
N'-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-nitrobenzohydrazide (referred to as FDPB) is a chemical compound that has been extensively studied for its potential use in scientific research. FDPB is a hydrazide derivative of benzophenone and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
FDPB is believed to exert its effects through the generation of ROS, which can lead to oxidative stress and cell death. FDPB has also been shown to inhibit the activity of PTPs, which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
FDPB has been shown to induce apoptosis (programmed cell death) in a range of cancer cell lines, including breast, lung, and colon cancer cells. FDPB has also been shown to inhibit the growth of tumor xenografts in mice. In addition, FDPB has been shown to induce autophagy (a process of cellular self-digestion) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FDPB is its ability to selectively induce apoptosis in cancer cells, while sparing normal cells. This makes it a potentially useful tool for cancer research and therapy. However, FDPB has also been shown to exhibit some toxicity towards normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on FDPB. One area of focus could be on developing more efficient synthesis methods for FDPB, in order to facilitate its use in a wider range of experiments. Another area of focus could be on studying the mechanism of action of FDPB in more detail, in order to better understand its effects on cancer cells and normal cells. Finally, FDPB could be studied in combination with other chemotherapeutic agents, in order to determine whether it has synergistic effects that could enhance its therapeutic potential.
Applications De Recherche Scientifique
FDPB has been studied for its potential use in a range of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells, as a photosensitizer for photodynamic therapy, and as an inhibitor of protein tyrosine phosphatases (PTPs).
Propriétés
IUPAC Name |
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O5/c18-10-5-7-11(8-6-10)21-15(23)9-13(17(21)25)19-20-16(24)12-3-1-2-4-14(12)22(26)27/h1-8,13,19H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTQTUZJKXMKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4165318.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4165325.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4165335.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4165338.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4165342.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4165343.png)
![N-(4-butoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4165364.png)
![ethyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4165367.png)
![ethyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B4165373.png)
![2-({2-oxo-2-[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]ethyl}thio)quinoline](/img/structure/B4165379.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4165405.png)
![3-[(2-phenylethyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4165413.png)
